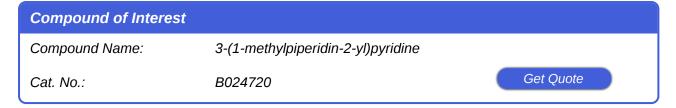


# In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of **3-(1-methylpiperidin-2-yl)pyridine**, a pyridine alkaloid closely related to anabasine. This document collates critical chemical identifiers, physicochemical properties, and available pharmacological data. It also outlines a general synthetic approach and presents a metabolic pathway for the compound. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this compound.

# Chemical Identifiers and Physicochemical Properties

**3-(1-methylpiperidin-2-yl)pyridine**, also known as N-methylanabasine, is the N-methylated derivative of anabasine. While structurally similar to nicotine, it features a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Table 1: Chemical Identifiers for 3-(1-methylpiperidin-2-yl)pyridine



Identifier	Value	Source
CAS Number	24380-92-5	[1]
IUPAC Name	3-(1-methylpiperidin-2- yl)pyridine	[2]
Synonyms	N-Methylanabasine, 1-Methyl- anabasine, 1-Methyl-2-(3- pyridyl)piperidine, 3-(1-Methyl- 2-piperidinyl)-pyridine	[1]
Molecular Formula	C11H16N2	[1]
Molecular Weight	176.26 g/mol	[1]
Canonical SMILES	CN1CCCC1C2=CC=CN=C2	N/A
InChI Key	WHAIHNKQZOMXJJ- UHFFFAOYSA-N	N/A

Table 2: Physicochemical Properties of 3-(1-methylpiperidin-2-yl)pyridine

Property	Value	Source
Appearance	Light brown liquid	[2]
Purity	≥95% (commercially available)	[2]
LogP	2.17630 (Predicted)	N/A
рКа	Not available	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A

# **Synthesis**

While a specific, detailed experimental protocol for the synthesis of **3-(1-methylpiperidin-2-yl)pyridine** is not readily available in the cited literature, a general and logical approach involves the N-methylation of its parent compound, anabasine.



# General Experimental Protocol: N-methylation of Anabasine

This protocol is a generalized procedure based on common organic synthesis techniques for the N-methylation of secondary amines.

Objective: To synthesize **3-(1-methylpiperidin-2-yl)pyridine** from 3-(piperidin-2-yl)pyridine (anabasine).

#### Materials:

- 3-(piperidin-2-yl)pyridine (Anabasine)
- Methylating agent (e.g., methyl iodide, dimethyl sulfate)
- A suitable base (e.g., potassium carbonate, triethylamine)
- Anhydrous solvent (e.g., acetonitrile, acetone, or dichloromethane)
- Reagents for work-up and purification (e.g., water, brine, sodium sulfate, silica gel for chromatography)

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve anabasine in an appropriate anhydrous solvent.
- Addition of Base: Add a suitable base to the solution to act as a proton scavenger.
- Addition of Methylating Agent: Slowly add the methylating agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermic reaction.
- Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating.
   Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.



- Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the drying agent and concentrate the organic solvent under reduced
  pressure to obtain the crude product. Purify the crude product using column chromatography
  on silica gel to yield pure 3-(1-methylpiperidin-2-yl)pyridine.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## **Pharmacology and Biological Activity**

The pharmacological profile of **3-(1-methylpiperidin-2-yl)pyridine** is primarily characterized by its interaction with nicotinic acetylcholine receptors (nAChRs).

#### **Mechanism of Action**

As an analog of anabasine and nicotine, N-methylanabasine is expected to act as an agonist at nAChRs. These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[3] Agonist binding to nAChRs leads to a conformational change that opens the ion channel, allowing the influx of cations such as Na<sup>+</sup> and Ca<sup>2+</sup>. This influx results in depolarization of the cell membrane and the initiation of downstream signaling events.

While specific binding affinity data for N-methylanabasine is limited in the provided search results, the pharmacology of its parent compound, anabasine, is better characterized. Anabasine is a known nAChR agonist.[3]

## **Comparative Pharmacological Data**

Detailed comparative studies on the receptor binding affinities and functional activities of N-methylanabasine versus anabasine are not extensively documented in the available search results. However, studies on related nicotinic agonists suggest that N-methylation can influence potency and selectivity for different nAChR subtypes.



### Metabolism

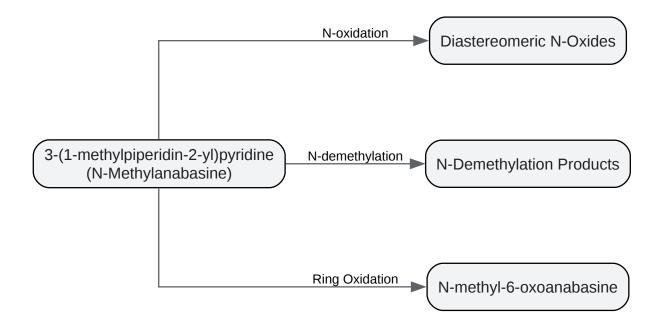
The in vitro metabolism of N-methylanabasine has been investigated, revealing several metabolic pathways.

## **Metabolic Pathways**

The metabolism of N-methylanabasine primarily involves oxidation and N-demethylation. The major metabolic transformations include:

- N-oxidation: Oxidation of the nitrogen atom in the piperidine ring to form diastereomeric N-oxides.
- N-demethylation: Removal of the methyl group from the piperidine nitrogen.
- Ring Oxidation: Oxidation of the piperidine ring to form a cotinine-like analog, N-methyl-6oxoanabasine.[2]

Below is a diagram illustrating the metabolic pathway of N-methylanabasine.



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Caption: Metabolic pathway of **3-(1-methylpiperidin-2-yl)pyridine**.



## Conclusion

This technical guide has summarized the key chemical and biological information available for **3-(1-methylpiperidin-2-yl)pyridine** (N-methylanabasine). The provided data on its identifiers, properties, general synthesis, and metabolism serves as a valuable resource for researchers and professionals in the field of drug development and pharmacology. Further detailed studies are required to fully elucidate its pharmacological profile and to develop specific, optimized synthetic protocols.

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